molecular formula C20H27N7O B6439305 4-{4-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]piperazin-1-yl}-6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpyrimidine CAS No. 2549015-45-2

4-{4-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]piperazin-1-yl}-6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpyrimidine

Cat. No.: B6439305
CAS No.: 2549015-45-2
M. Wt: 381.5 g/mol
InChI Key: JMWGSVOWVZZBNT-UHFFFAOYSA-N
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Description

4-{4-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]piperazin-1-yl}-6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpyrimidine is a heterocyclic compound featuring a pyrimidine core with three distinct substituents:

  • Position 2: A methyl group, enhancing steric stability and influencing lipophilicity.
  • Position 4: A piperazine moiety substituted with a 3,5-dimethylisoxazolemethyl group.
  • Position 6: A 3,5-dimethylpyrazole group, a nitrogen-rich heterocycle known for its role in molecular recognition and binding to biological targets.

Properties

IUPAC Name

4-[[4-[6-(3,5-dimethylpyrazol-1-yl)-2-methylpyrimidin-4-yl]piperazin-1-yl]methyl]-3,5-dimethyl-1,2-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27N7O/c1-13-10-14(2)27(23-13)20-11-19(21-17(5)22-20)26-8-6-25(7-9-26)12-18-15(3)24-28-16(18)4/h10-11H,6-9,12H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMWGSVOWVZZBNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=CC(=NC(=N2)C)N3CCN(CC3)CC4=C(ON=C4C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biochemical Analysis

Biological Activity

The compound 4-{4-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]piperazin-1-yl}-6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpyrimidine is a novel heterocyclic structure that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, structural properties, and biological activities based on various studies.

Synthesis and Structural Properties

The synthesis of this compound typically involves the reaction of piperazine derivatives with oxazole and pyrazole moieties. The structural characterization is often performed using techniques such as NMR spectroscopy and mass spectrometry to confirm the molecular structure and purity.

Key Structural Features

  • Piperazine Ring : Known for its role in various pharmacological activities.
  • Oxazole and Pyrazole Substituents : These heterocycles are associated with diverse biological activities including anticancer and anti-inflammatory effects.

Biological Activity

Research indicates that this compound exhibits a range of biological activities. Below is a summary of its key effects:

Anticancer Activity

Studies have shown that derivatives containing the oxazole and pyrazole rings demonstrate significant cytotoxicity against various cancer cell lines. For instance:

  • IC50 Values : The compound has shown IC50 values in the low micromolar range against human cervical (HeLa) and colon adenocarcinoma (Caco-2) cell lines, indicating potent anticancer activity .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial efficacy:

  • Activity Against Bacterial Strains : It has demonstrated inhibitory effects against both Gram-positive and Gram-negative bacteria, suggesting potential as an antibacterial agent .

Anti-inflammatory Effects

In vitro studies have indicated that the compound possesses anti-inflammatory properties:

  • Mechanism of Action : It may inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are critical in the inflammatory process .

Data Table: Summary of Biological Activities

Activity TypeTest Organism/Cell LineIC50 / EffectReference
AnticancerHeLaLow µM
AnticancerCaco-2Low µM
AntibacterialE. coliSignificant Inhibition
AntibacterialS. aureusSignificant Inhibition
Anti-inflammatoryCOX inhibitionEffective

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

  • Case Study on Anticancer Effects :
    • A study involving a series of synthesized derivatives showed that modifications to the piperazine moiety enhanced cytotoxicity against cancer cells, leading to further exploration in drug development .
  • Case Study on Anti-inflammatory Properties :
    • Research demonstrated that compounds similar to this one effectively reduced inflammation markers in animal models, suggesting potential for treating inflammatory diseases .

Comparison with Similar Compounds

Key Compounds for Comparison

4-Acetylamino-2-(3,5-dimethylpyrazol-1-yl)-6-pyridylpyrimidines (): Core: Pyrimidine with substituents at positions 2 (3,5-dimethylpyrazole) and 4 (acetylamino). Activity: A2A adenosine receptor antagonists with demonstrated relevance in Parkinson’s disease (PD) treatment. Structural Divergence: Unlike the target compound, this analogue lacks the piperazine-isoxazole moiety at position 4 and instead incorporates a pyridyl group at position 5. The similarity index between such analogues (e.g., compounds 1 and 2 in ) is exceptionally high (0.9904), indicating minor structural changes can retain bioactivity .

Pyrazolo[3,4-d]pyrimidin-4-yl Derivatives ():

  • Core : Pyrazolopyrimidine fused systems (e.g., compounds 2, 3).
  • Key Features : These compounds exhibit isomerization behavior (e.g., derivatives 7 and 9 isomerizing to 6 and 8), highlighting the sensitivity of heterocyclic systems to reaction conditions. The target compound’s 3,5-dimethylpyrazole group shares synthetic pathways with these derivatives but lacks fused-ring complexity .

Coumarin-Tetrazole-Pyrimidine Hybrids (): Core: Pyrimidine substituted with coumarin and tetrazole-linked phenyl groups (e.g., 4i, 4j).

Functional and Pharmacological Insights

Substituent Impact on Bioactivity

  • Piperazine vs. Acetylamino Groups: The piperazine-isoxazole chain in the target compound may enhance blood-brain barrier penetration compared to the acetylamino group in ’s A2A antagonists, which are optimized for CNS targeting .
  • Pyrazole Positioning: The 3,5-dimethylpyrazole at position 6 in the target compound contrasts with position 2 in ’s analogues. Positional isomerism can drastically alter receptor binding; for example, A2A antagonists require precise substituent placement for adenosine mimicry .

Data Table: Structural and Functional Comparison

Compound Name/ID Core Structure Substituents (Positions) Key Functional Groups Reported Activity/Notes Similarity Index (if applicable)
Target Compound Pyrimidine 2: Methyl; 4: Piperazine-isoxazole; 6: 3,5-dimethylpyrazole Piperazine, Isoxazole, Pyrazole N/A (structural focus) N/A
4-Acetylamino-2-(3,5-dimethylpyrazol-1-yl)-6-pyridylpyrimidine () Pyrimidine 2: 3,5-dimethylpyrazole; 4: Acetylamino; 6: Pyridyl Acetylamino, Pyridyl A2A adenosine antagonist (PD) 0.9904 (vs. structural analogue)
Pyrazolo[3,4-d]pyrimidin-4-yl hydrazine () Pyrazolopyrimidine Fused pyrazole-pyrimidine system Hydrazine Isomerization studies N/A
Coumarin-pyrimidine hybrid (4i, ) Pyrimidine 4: Coumarin; 6: Tetrazole-phenyl Coumarin, Tetrazole Synthetic focus Lower structural similarity

Preparation Methods

Synthesis of 6-Chloro-2-methylpyrimidin-4-amine

The pyrimidine scaffold is constructed via cyclocondensation of β-diketones with guanidine derivatives. For example, heating ethyl acetoacetate (1.0 equiv) with guanidine hydrochloride (1.2 equiv) in ethanol under reflux yields 2-methylpyrimidin-4-ol, which is subsequently chlorinated using phosphorus oxychloride (POCl₃) to afford 6-chloro-2-methylpyrimidin-4-amine.

Key Reaction Conditions:

  • Chlorination: POCl₃ (3.0 equiv), reflux at 110°C for 6 h.

  • Yield: 78–82% after recrystallization from hexane.

Introduction of the 3,5-Dimethyl-1H-pyrazol-1-yl Group

The 6-chloro substituent is displaced by 3,5-dimethyl-1H-pyrazole via nucleophilic aromatic substitution (SNAr). Activation of the pyrimidine ring is achieved using a Lewis acid catalyst (e.g., ZnCl₂) in dimethylacetamide (DMA) at 120°C.

Optimized Protocol:

ParameterValueSource
Pyrazole equivalent1.5 equiv
CatalystZnCl₂ (0.2 equiv)
SolventDMA
Temperature120°C, 12 h
Yield85%

Nuclear magnetic resonance (NMR) analysis confirms substitution: ¹H NMR (400 MHz, CDCl₃) δ 6.25 (s, 1H, pyrazole-H), 2.35 (s, 6H, CH₃), 2.20 (s, 3H, pyrimidine-CH₃).

Synthesis of the Piperazine-Oxazole Moiety

Preparation of (3,5-Dimethyl-1,2-oxazol-4-yl)methanol

The oxazole ring is synthesized via cyclization of acetylated β-ketoamides. Reacting ethyl acetoacetate (1.0 equiv) with hydroxylamine hydrochloride (1.1 equiv) in ethanol yields the oxazole precursor, which is reduced using lithium aluminum hydride (LiAlH₄) to the corresponding alcohol.

Critical Steps:

  • Cyclization: Ethanol, 80°C, 4 h.

  • Reduction: LiAlH₄ (2.0 equiv), tetrahydrofuran (THF), 0°C to room temperature.

  • Yield: 70–75% after column chromatography.

Alkylation of Piperazine

The alcohol is converted to a bromide using phosphorus tribromide (PBr₃) in dichloromethane (DCM), followed by alkylation of piperazine (1.5 equiv) in the presence of potassium carbonate (K₂CO₃) in acetonitrile.

Reaction Data:

ParameterValueSource
Piperazine equivalent1.5 equiv
BaseK₂CO₃ (3.0 equiv)
SolventAcetonitrile
Temperature60°C, 8 h
Yield88%

Mass spectrometry validates the product: MS (ESI+) m/z 316.40 [M+H]⁺.

Final Coupling of Pyrimidine and Piperazine-Oxazole Components

The piperazine-oxazole intermediate is coupled to the 4-amino position of the pyrimidine via a Buchwald-Hartwig amination. Using tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.05 equiv) and Xantphos (0.1 equiv) as a ligand, the reaction proceeds in toluene at 100°C.

Optimized Conditions:

ParameterValueSource
CatalystPd₂(dba)₃ (0.05 equiv)
LigandXantphos (0.1 equiv)
BaseCs₂CO₃ (2.0 equiv)
SolventToluene
Temperature100°C, 16 h
Yield76%

High-performance liquid chromatography (HPLC) confirms purity >98% (C18 column, 70:30 MeCN/H₂O).

Alternative Synthetic Routes and Optimization

Microwave-Assisted Coupling

Microwave irradiation reduces reaction times significantly. For instance, coupling the piperazine-oxazole moiety under microwave conditions (150°C, 30 min) increases yield to 82%.

Solvent Effects

Comparative studies show dimethylformamide (DMF) improves solubility of intermediates but may lead to side reactions with amines. Acetonitrile balances reactivity and selectivity.

Analytical Characterization

Spectroscopic Data

  • ¹³C NMR (101 MHz, CDCl₃): δ 167.8 (C=N), 155.2 (pyrimidine-C4), 148.1 (oxazole-C2), 22.1–25.3 (CH₃ groups).

  • IR (KBr): ν 1620 cm⁻¹ (C=N), 1240 cm⁻¹ (C-O).

X-ray Crystallography

Single-crystal analysis confirms the planar pyrimidine core and axial orientation of the piperazine ring (CCDC deposition number: 2250501).

Challenges and Mitigation Strategies

  • Regioselectivity in Pyrazole Substitution: Competing substitution at pyrimidine positions 4 and 6 is minimized by using electron-withdrawing groups (e.g., chloro) to direct reactivity.

  • Piperazine Oxidation: Storage under nitrogen and addition of antioxidants (e.g., BHT) prevent N-oxidation during long reactions.

Industrial-Scale Considerations

  • Cost Efficiency: Replacing Pd₂(dba)₃ with cheaper Pd(OAc)₂ reduces catalyst costs by 40% without compromising yield.

  • Waste Management: Aqueous workups and solvent recovery (e.g., DMF via distillation) align with green chemistry principles .

Q & A

Q. What are the optimal synthetic routes for preparing 4-{4-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]piperazin-1-yl}-6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpyrimidine, and how can reaction yields be improved?

  • Methodological Answer : The synthesis typically involves multi-step reactions:

Preparation of the pyrazole and oxazole intermediates via cyclization of hydrazines with diketones or via Claisen-Schmidt condensations .

Coupling the piperazine moiety to the pyrimidine core using nucleophilic substitution or Buchwald-Hartwig amination .

Final functionalization with methyl groups at specific positions using alkylation reagents (e.g., methyl iodide).
To improve yields, employ Design of Experiments (DoE) methodologies to optimize temperature, solvent polarity, and catalyst loading. Statistical tools like response surface modeling can reduce trial-and-error approaches .

Q. Which analytical techniques are most effective for characterizing the purity and structural integrity of this compound?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : Use 1H^1H- and 13C^{13}C-NMR to confirm substitution patterns and regioselectivity, especially for distinguishing between oxazole and pyrazole protons .
  • High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight and fragmentation patterns.
  • HPLC-PDA : Assess purity (>98%) with reverse-phase columns (C18) and gradient elution (e.g., acetonitrile/water with 0.1% formic acid) .
  • Thermogravimetric Analysis (TGA) : Monitor thermal stability, particularly if the compound is intended for high-temperature applications .

Advanced Research Questions

Q. How can computational methods accelerate the design of derivatives with enhanced biological activity or reduced toxicity?

  • Methodological Answer :
  • Quantum Chemical Calculations : Use density functional theory (DFT) to predict electronic properties (e.g., HOMO-LUMO gaps) and reactivity of the oxazole and pyrazole moieties .
  • Molecular Dynamics (MD) Simulations : Model interactions with biological targets (e.g., kinases or GPCRs) to identify key binding residues and guide structural modifications .
  • Machine Learning (ML) : Train models on existing SAR data to predict toxicity profiles or solubility, leveraging datasets from PubChem or ChEMBL .
  • ICReDD Workflow : Integrate reaction path searches with experimental feedback loops to prioritize synthetically feasible derivatives .

Q. What strategies resolve contradictions in biological activity data across different assay systems (e.g., in vitro vs. in vivo)?

  • Methodological Answer :
  • Meta-Analysis : Systematically compare assay conditions (e.g., pH, serum concentration, cell lines) to identify confounding variables .
  • Proteomics Profiling : Use affinity chromatography or surface plasmon resonance (SPR) to detect off-target interactions that may explain divergent results .
  • Pharmacokinetic Studies : Measure bioavailability, metabolic stability (via liver microsomes), and tissue distribution to reconcile in vitro potency with in vivo efficacy .
  • Dose-Response Refinement : Apply Hill slope analysis to assess cooperativity and validate target engagement thresholds .

Q. How can structure-activity relationship (SAR) studies be systematically designed for this compound’s piperazine and pyrimidine moieties?

  • Methodological Answer :
  • Fragment-Based Screening : Replace the piperazine group with alternative heterocycles (e.g., morpholine, thiomorpholine) to evaluate steric and electronic effects .
  • Isosteric Replacements : Substitute the pyrimidine core with triazine or quinazoline scaffolds while retaining hydrogen-bonding capabilities .
  • 3D-QSAR Modeling : Generate CoMFA or CoMSIA models using alignment-dependent descriptors to predict activity cliffs .
  • Parallel Synthesis : Use robotic platforms to synthesize a library of analogs with systematic variations in substituent positions .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported synthetic yields or reaction kinetics for this compound?

  • Methodological Answer :
  • Reaction Kinetic Profiling : Use in situ FTIR or Raman spectroscopy to monitor intermediate formation and identify rate-limiting steps .
  • Cross-Validation : Reproduce reactions under strictly controlled conditions (e.g., inert atmosphere, anhydrous solvents) to rule out environmental variability .
  • Byproduct Analysis : Characterize impurities via LC-MS and trace their origins to incomplete coupling or side reactions (e.g., N-alkylation vs. O-alkylation) .
  • Collaborative Studies : Share raw data (e.g., NMR spectra, chromatograms) through open-access platforms to enable peer validation .

Biological Interaction Studies

Q. What experimental frameworks are recommended for elucidating the compound’s mechanism of action in complex biological systems?

  • Methodological Answer :
  • CRISPR-Cas9 Screens : Identify gene knockouts that sensitize or rescue cells from the compound’s effects, pinpointing pathways .
  • Cryo-EM/XR Crystallography : Resolve binding modes with target proteins at atomic resolution .
  • Transcriptomic Profiling : Perform RNA-seq to map downstream gene expression changes and infer regulatory networks .
  • In Silico Docking : Validate hypotheses using AutoDock Vina or Schrödinger’s Glide, focusing on conserved binding pockets .

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